molecular formula C13H16O3 B178163 Ethyl 2-(isochroman-1-yl)acetate CAS No. 170856-55-0

Ethyl 2-(isochroman-1-yl)acetate

Cat. No. B178163
M. Wt: 220.26 g/mol
InChI Key: WXCSEPMUDFZOST-UHFFFAOYSA-N
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Patent
US09255090B2

Procedure details

To an ice-cooled solution of phenethyl alcohol (1.21 mL, 10 mmol, 1.0 eq.) and ethyl 3,3-diethoxy-propionate (2.59 mL, 12 mmol, 1.2 eq) in DCM (5 mL), 1N titantetrachloride solution in DCM (22 mL, 22 mmol, 2.2 eq) was added dropwise. The mixture was stirred at 0° C. for 1 hour and further at r.t. for 3 hours. The mixture was poured onto ice and 2N aq. HCl soln. (30 mL). The layers were separated. The aq. phase was extracted with DCM (2×50 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×50 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 40 fractions of 45 mL, Heptane to Heptane/AcOEt 85:15) to yield (±)-isochroman-1-yl-acetic acid ethyl ester as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
titantetrachloride solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([O:12][CH:13]([O:20]CC)[CH2:14][C:15](OCC)=O)[CH3:11].Cl>C(Cl)Cl>[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH:15]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][O:9]1)[CH3:11]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)O
Name
Quantity
2.59 mL
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Name
titantetrachloride solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour and further at r.t. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
phases were washed with sat. aq. NaCl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(1×50 mL), dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 40 fractions of 45 mL, Heptane to Heptane/AcOEt 85:15)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC1OCCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.